molecular formula C22H24N4O2 B2765132 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}-1-(4-ethylphenyl)pyrrolidin-2-one CAS No. 941962-71-6

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}-1-(4-ethylphenyl)pyrrolidin-2-one

Cat. No.: B2765132
CAS No.: 941962-71-6
M. Wt: 376.46
InChI Key: MTSNNELCMMMVQE-UHFFFAOYSA-N
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Description

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core, an oxadiazole ring, and dimethylamino and ethylphenyl substituents. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the 1,2,4-oxadiazole ring.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.

    Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of an appropriate precursor, such as a keto acid, to form the pyrrolidin-2-one core.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is introduced through a Friedel-Crafts alkylation reaction, using ethylbenzene as the alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}-1-(4-ethylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the reduction of the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino and ethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may yield reduced forms of the oxadiazole ring.

Scientific Research Applications

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}-1-(4-ethylphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that lead to cellular responses.

    Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}-1-(4-ethylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one: This compound lacks the ethyl group on the phenyl ring, which may influence its chemical and biological properties.

    4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-4-15-5-9-19(10-6-15)26-14-17(13-20(26)27)22-23-21(24-28-22)16-7-11-18(12-8-16)25(2)3/h5-12,17H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSNNELCMMMVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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